molecular formula C19H14Br2N2O4 B329862 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID

2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B329862
M. Wt: 494.1 g/mol
InChI Key: DSNVKFCZPXQOLH-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound featuring bromine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-bromophenylhydrazine with ethyl acetoacetate under reflux conditions.

    Bromination: The resulting pyrazole derivative is then brominated using bromine in acetic acid to introduce the bromine atoms.

    Coupling with phenoxyacetic acid: The brominated pyrazole is coupled with phenoxyacetic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid
  • (4-bromo-2-{[1-(3-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid

Uniqueness

The presence of bromine atoms in 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C19H14Br2N2O4

Molecular Weight

494.1 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H14Br2N2O4/c1-11-16(19(26)23(22-11)15-4-2-3-13(20)9-15)8-12-7-14(21)5-6-17(12)27-10-18(24)25/h2-9H,10H2,1H3,(H,24,25)/b16-8-

InChI Key

DSNVKFCZPXQOLH-PXNMLYILSA-N

SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.